Stannane, iodotrioctyl-
Description
Stannane, iodotrioctyl- (IUPAC name: trioctyl(iodo)stannane) is an organotin compound with the molecular formula C₂₄H₅₁ISn, consisting of three octyl groups (C₈H₁₇), one iodine atom, and a central tin atom. Organotin compounds like this are widely used in synthetic chemistry, particularly in Stille cross-coupling reactions, where they act as transmetallation agents to form carbon-carbon bonds . The compound’s long alkyl chains enhance solubility in nonpolar solvents, while the iodine substituent serves as a reactive site for halogen exchange or coupling reactions.
Synthesis of iodotrioctyl-stannane typically involves stannylation of alkyl halides or halogen exchange reactions. For example, tributyltin analogs are prepared via palladium-catalyzed stannylation of brominated precursors, though steric bulk from longer alkyl chains (e.g., octyl) can hinder synthesis . Challenges in isolating such compounds, as noted in , arise from steric hindrance and cyclopalladation side reactions, which degrade catalysts during preparation.
Properties
CAS No. |
64488-68-2 |
|---|---|
Molecular Formula |
C24H51ISn |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
iodo(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
SMAVBLSQIQGWLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
R3SnH+I2→R3SnI+HI
where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced back to the corresponding stannane.
Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stannane, iodotrioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.
Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds vary widely in substituents, reactivity, and applications. Below is a detailed comparison of iodotrioctyl-stannane with structurally related stannanes:
Structural and Functional Comparisons
Reactivity and Steric Effects
- Halogen Influence : Iodotrioctyl-stannane’s iodine substituent is a superior leaving group compared to chloride (e.g., tributyltin chloride), enabling faster transmetallation in cross-coupling reactions . However, its long octyl chains introduce steric hindrance, reducing reactivity compared to shorter-chain analogs like tributyltin iodide .
- Steric Challenges : highlights that bulky stannyl groups (e.g., tributyl) impede imine formation and cyclization due to steric clashes. For iodotrioctyl-stannane, even greater steric bulk may limit its utility in reactions requiring precise spatial alignment .
Spectral and Computational Analysis
- NMR Signatures : Stannanes exhibit distinct ¹¹⁹Sn NMR chemical shifts. For instance, hypercoordinated stannanes show quartets (e.g., 1:3:3:1 splitting) due to Sn-H coupling, as observed in stannane-amide complexes . Iodotrioctyl-stannane’s spectrum would likely differ due to electron-withdrawing iodine and alkyl shielding effects.
- DFT Studies : Computational methods like PBE0-GD3BJ predict geometries and NMR shifts for hypercoordinated stannanes . Such models could help rationalize iodotrioctyl-stannane’s behavior in solution.
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